molecular formula C9H10BrFS B14040584 (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14040584
M. Wt: 249.15 g/mol
InChI Key: JMHAQXNCBWNQGB-UHFFFAOYSA-N
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Description

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane (CAS 453566-03-5) is an organosulfur compound with the molecular formula C₇H₆BrFS and a molecular weight of 221.09 g/mol. It features a methylsulfanyl (-SMe) group attached to a bromo-, ethyl-, and fluoro-substituted aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of medicines or pesticides . Its structural complexity, combining halogen and alkyl substituents, makes it a candidate for studying electronic effects and reactivity in sulfur-containing aromatic systems.

Properties

Molecular Formula

C9H10BrFS

Molecular Weight

249.15 g/mol

IUPAC Name

1-bromo-5-ethyl-2-fluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C9H10BrFS/c1-3-6-4-7(10)9(11)8(5-6)12-2/h4-5H,3H2,1-2H3

InChI Key

JMHAQXNCBWNQGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)F)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane typically involves the introduction of the bromine, ethyl, and fluorine substituents onto the phenyl ring, followed by the attachment of the methylsulfane group. One common method is through a series of electrophilic aromatic substitution reactions. For example, starting with a phenyl sulfane, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. Fluorination can be performed using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions. For example, the bromine can be replaced by a nucleophile like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated phenyl sulfane.

    Substitution: Substituted phenyl sulfane with different nucleophiles.

Scientific Research Applications

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran

This benzofuran derivative shares structural similarities with the target compound, including a bromo substituent and an ethyl group. However, it contains a sulfinyl (-SO-) group instead of a sulfane (-S-) moiety and is integrated into a benzofuran scaffold.

(3-Bromo-5-fluorophenyl)methanesulfonyl Chloride

This compound replaces the methylsulfanyl group with a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are highly reactive intermediates used in sulfonamide synthesis. The electron-withdrawing sulfonyl group significantly alters the compound’s electronic profile compared to the methylsulfanyl group in the target compound, increasing its electrophilicity .

Table 1: Structural Comparison

Compound Molecular Formula Functional Group Key Substituents Molecular Weight (g/mol) Applications
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane C₇H₆BrFS -SMe Br, F, C₂H₅ 221.09 Pharmaceuticals, pesticides
5-Bromo-3-ethylsulfinyl-1-benzofuran C₁₇H₁₅BrO₂S -SO- Br, C₂H₅, 4-methylphenyl 371.27 Crystallography studies
Methanesulfonyl chloride derivative C₇H₅BrClFO₂S -SO₂Cl Br, F 287.53 Sulfonamide synthesis

Functional Group Analogs: Sulfane Sulfur vs. Polysulfides

Sulfane sulfur compounds, including the target molecule, are characterized by a sulfur atom bonded to another sulfur (e.g., -S-S-). Key analogs include:

  • Persulfides (RSS⁻) : These compounds transfer sulfane sulfur to biological thiols, enabling post-translational modifications. Unlike the target compound, persulfides are transient and highly reactive .
  • Thiosulfate (S₂O₃²⁻): Contains a terminal sulfane sulfur atom, playing roles in redox homeostasis. Its inorganic nature contrasts with the aromatic organosulfur structure of the target compound .

Reactivity Differences :

  • The target compound’s methylsulfanyl group is less labile than polysulfides (-S-S-) but can still participate in sulfur-transfer reactions under specific conditions.
  • Trisulfanes and thiosulfate release H₂S or sulfane sulfur in biological systems, whereas the target compound’s stability may limit such release unless metabolized .

Anticancer Potential

Sulfane sulfur compounds, such as those derived from garlic, exhibit antioxidant and antiproliferative effects by modulating thiol groups and mitochondrial function .

Detection Methods

  • Cyanide Assay : Traditional method where sulfane sulfur reacts with cyanide to form thiocyanate, detectable via spectrophotometry .
  • Phosphine Trapping Reagents : Modern techniques use reagents like P2 (a phosphine derivative) to trap sulfane sulfur, forming stable adducts detectable via ³¹P NMR. This method is highly sensitive and applicable to the target compound .

Biological Activity

(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents that leverage its unique chemical structure.

  • Molecular Formula : C₉H₈BrF
  • Molecular Weight : 221.09 g/mol
  • CAS Number : 453566-03-5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) and an ethyl group can influence the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical biochemical pathways .

Biological Activity Overview

  • Antimicrobial Properties : Preliminary studies have indicated that the compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Anticancer Potential : Research has suggested that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induces apoptosis, as evidenced by increased annexin V staining and caspase activation.

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